molecular formula C9H20N2S B14143535 Thiourea, dibutyl- CAS No. 32841-23-9

Thiourea, dibutyl-

Cat. No.: B14143535
CAS No.: 32841-23-9
M. Wt: 188.34 g/mol
InChI Key: OVRQXQSDQWOJIL-UHFFFAOYSA-N
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Description

Significance and Research Trajectories of Thiourea (B124793) Derivatives

Thiourea and its derivatives represent a class of privileged structures in both synthetic and medicinal chemistry. nih.gov Their significance stems from the versatile reactivity of the thiourea moiety (-NH-C(=S)-NH-), which features an electron-rich, soft sulfur donor atom and two nitrogen atoms capable of hydrogen bonding. analis.com.myisca.me This unique combination allows thiourea derivatives to serve as highly effective ligands in coordination chemistry, forming stable complexes with a wide array of metal ions. isca.meresearchgate.net The coordination can occur through the sulfur atom, which is common for first-row transition metals, or in some cases, through nitrogen. cdnsciencepub.com

Research into thiourea derivatives has followed several key trajectories:

Coordination Chemistry: The ability of thioureas to form complexes with metals like platinum, palladium, cobalt, and copper is extensively studied. isca.mecdnsciencepub.compsu.edu These studies explore the structural diversity of the resulting metal complexes, which can range from tetrahedral to octahedral geometries, and their potential applications in areas like catalysis. isca.mecdnsciencepub.com

Catalysis: Thiourea derivatives are recognized as potent organocatalysts, particularly in hydrogen-bond-mediated reactions. rsc.org They are used to catalyze various organic transformations, including the ring-opening polymerization (ROP) of cyclic esters, yielding precisely tailored materials. rsc.org Their catalytic activity is also harnessed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org

Materials Science: In materials science, thiourea derivatives are employed as vulcanization accelerators in the rubber industry, where they speed up the sulfur cross-linking process. chemicalland21.comchemotechnique.se They also function as effective corrosion inhibitors for metals, a property attributed to their ability to adsorb onto metal surfaces and form a protective layer. chemotechnique.seontosight.airesearchgate.net

Biological and Medicinal Chemistry: A vast body of research focuses on the biological activities of thiourea derivatives. mdpi.com They exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, antifungal, and antiparasitic effects. mdpi.combiointerfaceresearch.com This has spurred the design and synthesis of novel thiourea-containing compounds as potential therapeutic agents. analis.com.mybiointerfaceresearch.com

The structural modifications on the nitrogen atoms of the thiourea core significantly influence the chemical and physical properties, allowing for the fine-tuning of these molecules for specific applications. analis.com.my

Scope and Objectives of Current Academic Inquiry into N,N'-Dibutylthiourea

Current academic inquiry into N,N'-Dibutylthiourea (DBTU) specifically explores its potential based on the general properties of thiourea derivatives, with a focus on its unique characteristics imparted by the n-butyl substituents.

The primary objectives of ongoing research on N,N'-Dibutylthiourea include:

Corrosion Inhibition: A significant area of research is the investigation of DBTU as a corrosion inhibitor, particularly for carbon steel in saline environments. researchgate.netresearchgate.net Studies aim to understand the mechanism of inhibition, which involves the adsorption of DBTU molecules onto the steel surface. researchgate.net Quantum chemical calculations are employed to model the interaction between the inhibitor and the metal surface, analyzing parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to elucidate the adsorption process. researchgate.net

Coordination Chemistry and Structural Analysis: Researchers are actively studying the synthesis and characterization of metal complexes involving DBTU as a ligand. For instance, its complexes with cobalt(II) and copper(II) have been investigated to determine their geometry and bonding characteristics. cdnsciencepub.comiucr.org X-ray crystallography has been used to determine the precise molecular structure of N,N'-Dibutylthiourea, revealing a planar core and a syn-anti conformation of the butyl groups relative to the C=S bond. wikipedia.orgresearchgate.net These fundamental studies are crucial for understanding its reactivity and potential in designing new materials.

Synthetic Applications: N,N'-Dibutylthiourea serves as an intermediate in the synthesis of more complex molecules. chemotechnique.se For example, it is a precursor in the synthesis of N-benzoyl-N',N'-dibutylthiourea and its metal complexes, which have shown catalytic activity. researchgate.netjst.go.jp Research continues to explore green synthesis methods, such as microwave-assisted reactions on alumina (B75360) surfaces, to produce N,N'-Dibutylthiourea efficiently. wikipedia.orgresearchgate.net

Industrial Applications: Beyond corrosion inhibition, DBTU is utilized as a vulcanization accelerator in the rubber industry. chemotechnique.seontosight.ai Academic inquiry supports these applications by providing a deeper understanding of the chemical processes involved.

The following data tables summarize key physical, chemical, and structural properties of N,N'-Dibutylthiourea reported in the literature.

PropertyValueSource
Molecular FormulaC₉H₂₀N₂S merckmillipore.com
Molar Mass188.33 g/mol wikipedia.org
AppearanceWhite to yellowish crystalline powder wikipedia.orgthermofisher.com
Melting Point62 - 66 °C chemicalland21.com
Density1.089 g/cm³ (from diffraction) wikipedia.org
Solubility in WaterInsoluble chemicalland21.com
Crystal Structure and Molecular Geometry Data
ParameterValueSource
Crystal SystemMonoclinic wikipedia.org
Space GroupP2₁/c wikipedia.org
C=S Bond Distance1.712(2) Å wikipedia.org
C-N Bond Distances1.33 to 1.46 Å wikipedia.org
Molecular Conformationsyn-anti wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32841-23-9

Molecular Formula

C9H20N2S

Molecular Weight

188.34 g/mol

IUPAC Name

1,1-dibutylthiourea

InChI

InChI=1S/C9H20N2S/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3,(H2,10,12)

InChI Key

OVRQXQSDQWOJIL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=S)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for N,N'-Dibutylthiourea

The traditional synthesis of N,N'-dibutylthiourea is primarily achieved through two well-documented reaction pathways. wikipedia.org

Amine-Carbon Disulfide Reactions in the Presence of Alumina (B75360)

One of the primary methods for synthesizing N,N'-dibutylthiourea involves the reaction of n-butylamine with carbon disulfide. wikipedia.org This reaction is effectively catalyzed by the presence of alumina. The use of alumina as a solid support provides a surface for the reaction to occur, often leading to higher yields and simpler purification processes.

A notable solvent-free approach utilizing this reaction involves the microwave irradiation of n-butylamine and carbon disulfide on the surface of alumina. This method has been reported to produce N,N'-dibutylthiourea with a yield of 89% after just two minutes of irradiation, highlighting its efficiency. researchgate.net

Amine-Isothiocyanate Coupling Reactions

Another established route to N,N'-dibutylthiourea is the coupling reaction between n-butylamine and n-butyl isothiocyanate. wikipedia.org This method represents a direct and often high-yielding approach to forming the thiourea (B124793) linkage. The isothiocyanate group is highly reactive towards the primary amine, leading to the formation of the desired product.

The synthesis of isothiocyanates themselves can be achieved from primary amines through various methods, including the use of di-tert-butyl dicarbonate. kiku.dk This allows for a two-step synthesis of N,N'-dibutylthiourea starting from n-butylamine.

Advanced Synthesis Strategies for Thiourea Derivatives

In recent years, significant advancements have been made in the synthesis of thiourea derivatives, focusing on improving efficiency, reducing environmental impact, and accessing novel molecular structures.

Catalytic Approaches in Thiourea Synthesis (e.g., Fe₂O₃ Nanoparticles)

The use of catalysts has emerged as a powerful tool in thiourea synthesis. Iron(III) oxide (Fe₂O₃) nanoparticles, in particular, have been demonstrated as an effective and eco-friendly heterogeneous catalyst for the synthesis of acyl thiourea derivatives. nih.govresearchgate.net These nanoparticles can be prepared via a solution combustion method and offer the advantage of easy removal from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling. nih.govresearchgate.net The catalytic system facilitates the reaction between in situ generated acyl isothiocyanates and amino acid esters, resulting in good yields of the corresponding Nα-protected acyl thioureas. nih.gov

Other catalytic systems employing iron include the use of Fe₂(SO₄)₃·H₂O for the synthesis of halo aroyltetrazoles from N-benzoyl-N′-halophenyl thiourea. rsc.org Furthermore, chitosan-decorated Fe₃O₄ nanoparticles have been utilized as a magnetic catalyst for the synthesis of phenytoin (B1677684) derivatives from substituted benzils and thiourea derivatives. rsc.org These magnetic nanoparticles can be easily recovered using an external magnetic field, demonstrating their potential for sustainable chemical processes. rsc.org

Catalyst SystemReactantsProductKey Advantages
Fe₂O₃ Nanoparticles Acyl isothiocyanates, Amino acid estersAcyl thiourea derivativesEco-friendly, Heterogeneous, Simple work-up, Good yields nih.govresearchgate.net
γ-Fe₂O₃@HAp-TUD Aldehydes, Malononitrile, Pyridin-2(1H)-onesPyrano[2,3-b]pyridinesRecyclable, Solvent-free, High yields bohrium.comresearchgate.net
Fe₃O₄–Chitosan Nanoparticles Benzils, Urea/Thiourea derivativesPhenytoin derivativesMagnetically recoverable, Reusable rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and purer products in dramatically reduced reaction times. nih.govukm.my The synthesis of N,N'-disubstituted thioureas has been successfully achieved using microwave irradiation, with reaction times being reduced from several hours to mere minutes. nih.govukm.my

For instance, a library of N,N'-disubstituted thiourea analogs was synthesized in just 10 minutes using a microwave-assisted solution-phase parallel synthesis approach. nih.gov This represents a significant improvement over the conventional 8-12 hour reaction time. nih.gov Similarly, the synthesis of thiourea isomers has been shown to be more efficient under microwave irradiation compared to conventional reflux methods, with both reduced reaction times and improved yields. ukm.my

Synthesis MethodReactantsProductReaction TimeYield
Conventional Reflux n-Butylamine, Carbon DisulfideN,N'-Dibutylthiourea--
Microwave-Assisted n-Butylamine, Carbon Disulfide on AluminaN,N'-Dibutylthiourea2 minutes89% researchgate.net
Conventional Reflux Naphthalene-1-yl isothiocyanate, Toluidine isomersN-(naphthalene-1-yl)-3-(tolyl)thiourea6 hours31-82% ukm.my
Microwave-Assisted Naphthalene-1-yl isothiocyanate, Toluidine isomersN-(naphthalene-1-yl)-3-(tolyl)thiourea5 minutes82-89% ukm.my

Green Chemistry Principles in Thiourea Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of thiourea derivatives. tandfonline.comnih.gov

One significant development is the use of water as a solvent for the synthesis of N,N'-disubstituted aliphatic thiourea derivatives from primary aliphatic amines and carbon disulfide. tandfonline.com This method proceeds at room temperature without the need for a catalyst and results in excellent yields with a simple work-up procedure. tandfonline.com Another green approach involves the use of Cyrene, a bio-based solvent, as an alternative to traditional solvents like THF for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov

Furthermore, solvent-free techniques, such as those employing resonant acoustic mixing (RAM), are being explored as sustainable alternatives to traditional synthesis methods that often require high temperatures and large volumes of toxic solvents. rsc.org

Green Chemistry ApproachReactantsSolvent/ConditionsKey Advantages
Aqueous Medium Synthesis Primary aliphatic amines, Carbon disulfideWater, Room temperatureCatalyst-free, Simple work-up, Excellent yields tandfonline.com
Bio-based Solvent -CyreneGreen alternative to THF, Almost quantitative yields nih.gov
One-Pot Synthesis in Water Phenoxysulfonyl chloride, Primary amineWaterLow toxicity, Mild conditions, Environmental protection google.com

Mechanistic Investigations of Thiourea Formation Reactions

The formation of N,N'-dialkylthioureas from amines and carbon disulfide or isothiocyanates is not a simple, single-step event. The reactions proceed through key intermediates and transition states. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces and identifying the most plausible reaction pathways.

One of the most common methods for the synthesis of symmetrical N,N'-dibutylthiourea is the reaction between n-butylamine and carbon disulfide. This reaction is often accelerated by various promoters, and mechanistic studies have focused on understanding both the uncatalyzed and promoted pathways.

A proposed mechanism for the formation of N,N'-dibutylthiourea from n-butylamine and carbon disulfide begins with the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. This initial step leads to the formation of a dithiocarbamate (B8719985) intermediate. In a model reaction of butylamine (B146782) with carbon disulfide, the formation of this dithiocarbamate species is a critical step. lnu.edu.cn

Theoretical investigations on the conversion of dithiocarbamate to dialkyl thiourea have outlined two primary mechanistic routes, designated as Mechanism A and Mechanism B. researchgate.net

Mechanism A: The Isothiocyanate Pathway

This mechanism involves the initial formation of an alkyl isothiocyanate from the dithiocarbamate intermediate. The subsequent steps are:

Formation of Dithiocarbamic Acid: Two molecules of n-butylamine react with one molecule of carbon disulfide. One amine molecule acts as a nucleophile, attacking the carbon of CS₂, while the second amine molecule acts as a base, abstracting a proton to form the n-butyldithiocarbamate anion and the n-butylammonium cation.

Formation of n-Butylisothiocyanate: The dithiocarbamic acid intermediate can then eliminate a molecule of hydrogen sulfide (B99878) (H₂S) to yield n-butylisothiocyanate. This step is often the rate-determining step of this pathway.

Nucleophilic Addition: A second molecule of n-butylamine then performs a nucleophilic attack on the carbon atom of the n-butylisothiocyanate.

Proton Transfer: An intramolecular or intermolecular proton transfer then occurs to yield the final N,N'-dibutylthiourea product. researchgate.net

This pathway is generally preferred in the gas phase and in solvent-assisted models where the amine itself can facilitate proton transfer steps. researchgate.net

Mechanism B: The Direct Thiol Elimination Pathway

This alternative mechanism bypasses the formation of a free isothiocyanate intermediate and proceeds as follows:

Formation of Dithiocarbamate Adduct: Similar to Mechanism A, the initial step is the formation of the n-butyldithiocarbamate species from n-butylamine and carbon disulfide.

Addition of a Second Amine: A second molecule of n-butylamine adds to the dithiocarbamate intermediate.

Proton Transfer: A proton transfer step follows this addition.

Elimination of Thiol: The final step involves the elimination of a thiol (in this case, butanethiol, if the reaction proceeds through an alternative dithiocarbamate ester intermediate, though the elimination of H₂S is more direct from the dithiocarbamic acid) to form the N,N'-dibutylthiourea. researchgate.net

In computational models that utilize a Polarizable Continuum Model (PCM) for solvation, Mechanism B can be the preferred pathway. researchgate.net The choice between these mechanisms can be influenced by reaction conditions such as the solvent and the presence of catalysts or promoters.

Experimental studies have shown that the reaction of primary amines like butylamine with carbon disulfide can be significantly accelerated. For instance, the use of carbon tetrabromide as a promoter was found to dramatically reduce the reaction time and increase the yield of N,N'-dibutylthiourea. lnu.edu.cn This suggests that the promoter facilitates the formation of a highly reactive intermediate, likely by activating the dithiocarbamate. lnu.edu.cn

The alternative synthesis route, the reaction of n-butylamine with n-butylisothiocyanate, directly enters the latter stages of Mechanism A. This reaction is typically more straightforward as the isothiocyanate is a pre-formed, highly reactive electrophile. The mechanism simply involves the nucleophilic attack of the amine on the isothiocyanate carbon, followed by proton transfer to give the final product.

The table below summarizes the key intermediates and products in the proposed formation pathways of N,N'-dibutylthiourea.

ReactantsKey IntermediatesProduct
n-Butylamine, Carbon Disulfiden-Butyldithiocarbamic acid, n-ButylisothiocyanateN,N'-Dibutylthiourea
n-Butylamine, n-ButylisothiocyanateAmine-isothiocyanate adductN,N'-Dibutylthiourea

Molecular and Crystal Structure Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of N,N'-dibutylthiourea. Techniques such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in identifying functional groups and mapping the atomic framework of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy identifies the characteristic vibrations of molecular bonds. For N,N'-dibutylthiourea and related compounds, the FT-IR spectrum is marked by several key absorption bands that correspond to the stretching and bending of its specific functional groups. isca.me

The primary vibrations observed include:

N-H Stretching: The N-H stretching vibrations typically appear in the region of 3150-3400 cm⁻¹. For a related compound, 1-benzoyl-3,3-dibutylthiourea, a distinct N-H stretching band is observed at 3174 cm⁻¹. nih.gov The presence of hydrogen bonding can cause these bands to broaden and shift.

C-H Stretching: The aliphatic butyl groups give rise to characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

Thioamide Bands: The core thiourea (B124793) group [—NH—C(S)—NH—] results in several characteristic bands. The thioamide I band, primarily due to C=S asymmetric stretching, is found around 1585-1593 cm⁻¹. lnu.edu.cn The N-C-S bending vibrations are observed at lower frequencies, around 493 cm⁻¹. researchgate.net

The position and intensity of these bands, particularly the N-H and C=S stretching modes, are sensitive to the molecule's environment. Intermolecular hydrogen bonding, such as N-H⋯S interactions, can significantly influence the frequency of the C=S vibrational mode. isca.mersc.org

Table 1: Characteristic FT-IR Vibrational Frequencies in Thiourea Derivatives

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
N-H Stretch Amine (N-H) 3150 - 3400 researchgate.net
C-H Stretch Alkane (C-H) 2850 - 2960
Thioamide I (C=S Stretch) Thiocarbonyl (C=S) ~1585 - 1593 lnu.edu.cn
N-C-S Bend Thioamide ~493 researchgate.net

X-ray Diffraction Studies for Solid-State Architecture

X-ray diffraction on single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of N,N'-Dibutylthiourea

The crystal structure of pure 1,3-di-n-butylthiourea has been determined, providing precise details of its molecular geometry and packing. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netwikipedia.org The thiourea core [S=C(NH)₂] is essentially planar, a common feature in such derivatives. wikipedia.org

Table 2: Crystallographic Data for 1,3-Di-n-butylthiourea

Parameter Value Reference
Chemical Formula C₉H₂₀N₂S researchgate.net
Crystal System Monoclinic researchgate.netwikipedia.org
Space Group P2₁/c researchgate.netwikipedia.org
a (Å) 12.6395 (6) researchgate.net
b (Å) 10.0836 (6) researchgate.net
c (Å) 9.0128 (5) researchgate.net
β (°) 90.476 (5) researchgate.net
Volume (ų) 1148.66 (11) researchgate.net
Z (molecules/unit cell) 4 researchgate.net

Polymorphism and Crystallographic Variations in Thiourea Derivatives

Polymorphism, the existence of a substance in two or more different crystal structures, is a known phenomenon among thiourea derivatives. acs.org This structural diversity arises from the molecule's ability to adopt different conformations or to form different hydrogen-bonding patterns. rsc.org The rotational flexibility around the C-N bonds in symmetrically substituted thioureas is a key factor that can lead to different polymorphic forms.

While specific polymorphs for N,N'-dibutylthiourea are not prominently reported, studies on analogous thioureas show that crystallization from different solvents or under different thermal conditions can yield distinct crystal forms. acs.org These polymorphs can differ in their intermolecular interactions, leading to variations in physical properties such as melting point and stability. For example, some acylthiourea derivatives crystallize in different space groups, such as monoclinic P2₁/c or orthorhombic Pbca, depending on the substituents. rsc.org

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of N,N'-dibutylthiourea is dominated by a robust network of intermolecular hydrogen bonds. researchgate.net The primary interaction is the hydrogen bond between the N-H group (donor) and the thiocarbonyl sulfur atom (S=C) of an adjacent molecule (acceptor).

Specifically, two molecules of N,N'-dibutylthiourea associate via two N-H⋯S hydrogen bonds to form a centrosymmetric dimer. researchgate.net This common arrangement in thioureas is known as an R²₂(8) graph-set motif. Furthermore, these dimers are linked by additional N-H⋯S hydrogen bonds, creating two-dimensional layers that spread across the (100) crystallographic plane. researchgate.net The exterior of these layers is hydrophobic, consisting of the n-butyl chains, which interact with those of neighboring layers through van der Waals forces to build the final three-dimensional structure. researchgate.net In complexes, other interactions like N-H⋯Cl or N-H⋯O can also be present, further influencing the crystal packing. rsc.orgiucr.org

Table 3: Common Intermolecular Interactions in Thiourea Derivatives

Interaction Type Donor Acceptor Typical Motif / Result Reference
Hydrogen Bond N-H S=C Centrosymmetric Dimer (R²₂(8)) researchgate.net
Hydrogen Bond N-H S=C 2D Layers researchgate.net
Hydrogen Bond N-H O=C (in acyl derivatives) Intramolecular or intermolecular links rsc.org
van der Waals Butyl Chains Butyl Chains 3D Stacking of layers researchgate.net

Theoretical Computational Chemistry for Structural Insights

Theoretical computational chemistry serves as a powerful tool to complement experimental data, offering profound insights into the structural and electronic characteristics of molecules. For Thiourea, dibutyl- (also known as 1,3-dibutylthiourea), computational methods such as Density Functional Theory (DFT), Hirshfeld Surface Analysis, and Molecular Dynamics (MD) simulations provide a detailed understanding of its molecular geometry, intermolecular forces, and conformational dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comcore.ac.uk It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a favorable balance of accuracy and computational cost. core.ac.ukxmu.edu.cn For N,N'-disubstituted thioureas, DFT calculations are crucial for optimizing the molecular structure in the ground state and elucidating the distribution of electron density, which governs the molecule's reactivity. researchgate.net

Experimental analysis of 1,3-di-n-butylthiourea by X-ray crystallography reveals that the molecule crystallizes in the monoclinic P21/c space group. researchgate.netwikipedia.org The core thiourea unit, S=C(NH)₂, is essentially planar, and the molecule adopts a syn-anti conformation where one butyl group is positioned syn (on the same side) and the other is anti (on the opposite side) relative to the C=S bond. researchgate.net This experimental structure serves as a benchmark for validating the results of DFT calculations.

DFT geometry optimization is typically performed using a specific functional and basis set, such as the B3LYP functional with the 6-311G basis set, which has been applied to analogous molecules like 1,3-diisobutyl thiourea. researchgate.net The comparison between the optimized geometry from DFT and the experimental X-ray diffraction data shows a good correlation, confirming the reliability of the computational model. researchgate.net

Table 1: Selected Experimental Crystal Structure Parameters for 1,3-di-n-butylthiourea Data sourced from Okuniewski et al. (2011). researchgate.net

ParameterBond Length (Å) / Angle (°)
Bond Lengths
C=S1.712
C1-N11.341
C1-N21.343
N1-C21.464
N2-C61.462
Bond Angles
N1-C1-N2116.8
N1-C1-S1122.2
N2-C1-S1121.0
C1-N1-C2124.9
C1-N2-C6125.7

Beyond molecular geometry, DFT is instrumental in determining key electronic properties that dictate chemical behavior. mdpi.commdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. mdpi.com

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic interactions and reactive sites within the molecule. For thiourea derivatives, the sulfur and nitrogen atoms typically exhibit negative charges, indicating their role as centers for electrophilic attack or coordination. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net

Table 2: Representative Electronic Properties Calculated via DFT for Thiourea Derivatives This table presents typical values and interpretations for thiourea derivatives based on computational studies.

PropertyTypical FindingSignificance
HOMO EnergyHigh (e.g., ~ -6.0 eV)Indicates electron-donating capability.
LUMO EnergyLow (e.g., ~ -1.0 eV)Indicates electron-accepting capability.
HOMO-LUMO Gap~ 5.0 eVReflects chemical stability and low reactivity. mdpi.com
Mulliken Charge on SNegativeIndicates a nucleophilic site. researchgate.net
Mulliken Charge on NNegativeIndicates nucleophilic character and H-bonding ability. researchgate.net

Hirshfeld surface analysis is a modern computational method used to visualize, explore, and quantify the various intermolecular interactions within a crystal lattice. scirp.orgmdpi.com It partitions the crystal space into regions where the electron density of a given molecule dominates over all others, providing a unique surface for each molecule. mdpi.comrsc.org

In the crystal structure of 1,3-di-n-butylthiourea, molecules are linked into centrosymmetric dimers by pairs of N-H···S hydrogen bonds. researchgate.net These dimers are further connected by additional N-H···S hydrogen bonds, forming two-dimensional layers. researchgate.net The external butyl chains interact with those of neighboring layers via van der Waals forces to build the three-dimensional structure. researchgate.net

Hirshfeld surface analysis provides a detailed breakdown of these interactions:

dnorm Surface: A surface mapped with the dnorm (normalized contact distance) value highlights intermolecular contacts. Short contacts, such as hydrogen bonds, appear as distinct red spots on the surface, visually confirming the N-H···S interactions. mdpi.comnih.gov

2D Fingerprint Plots: Each type of intermolecular contact (e.g., H···H, S···H, C···H) has a characteristic appearance on a two-dimensional fingerprint plot, which is a graph of the distance from the surface to the nearest atom inside (di) versus the nearest atom outside (de). Deconvoluting this plot allows for the quantification of each interaction's contribution to the total crystal packing. nih.gov

For thiourea derivatives, H···H contacts typically comprise the largest portion of the Hirshfeld surface due to the abundance of hydrogen atoms in the alkyl chains. nih.gov The N-H···S hydrogen bonds are represented by sharp "spikes" in the fingerprint plot and are critical for the formation of the primary structural motifs. researchgate.net

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of N,N'-dialkylthioureas Data is representative, based on analyses of similar structures. nih.gov

Contact TypePercentage ContributionDescription
H···H~40-60%Van der Waals forces between butyl chains.
S···H / N···H~20-30%Represents the crucial N-H···S hydrogen bonds.
C···H~10-20%Weaker C-H···π or C-H···S interactions.
Other (C···C, S···C, etc.)< 5%Minor contributions to crystal packing.

Molecular dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular flexibility, conformational changes, and thermodynamic properties. rsc.org

The structure of Thiourea, dibutyl- possesses significant conformational flexibility due to the rotatable single bonds within the two n-butyl chains (C-C and C-N bonds). While X-ray crystallography confirms a static syn-anti conformation in the solid state researchgate.netwikipedia.org, the molecule can explore a much wider conformational space in solution or the gas phase.

MD simulations can be employed to investigate this conformational landscape:

Conformational Stability: Simulations can explore the relative energies and stabilities of different conformers, such as the syn-syn, anti-anti, and syn-anti forms, which arise from rotation around the C-N bonds. This helps determine the most probable conformations in a given environment.

Free Energy Landscapes: By analyzing the simulation data, a free energy landscape can be constructed to map the stable conformational states (energy minima) and the transition pathways between them. rsc.org This provides insight into the energy barriers for conformational changes. mdpi.com

For a molecule like Thiourea, dibutyl-, MD simulations can bridge the gap between the static picture from crystallography and the dynamic reality of the molecule in a non-crystalline state, which is essential for understanding its behavior in practical applications. nih.gov

Coordination Chemistry of N,n Dibutylthiourea and Its Complexes

Ligand Properties and Coordination Modes

The coordination chemistry of N,N'-dibutylthiourea is largely dictated by the electronic and steric properties of its sulfur and nitrogen atoms.

Sulfur and Nitrogen Donor Sites in Metal Complexation

N,N'-Dibutylthiourea possesses both "hard" nitrogen and "soft" sulfur donor atoms, allowing for diverse bonding possibilities with metal centers. isca.me The primary coordination site is typically the thiocarbonyl sulfur atom. isca.mecdnsciencepub.com This is attributed to sulfur being a soft donor, which preferentially binds to soft metal ions like Cu(I), Ag(I), and Hg(II). The interaction with these metals often involves the coordination of the sulfur atom to the metal center. smolecule.comrsc.orgresearchgate.net

While the sulfur atom is the most common coordination site, the nitrogen atoms can also participate in bonding, leading to different coordination modes. isca.memdpi.com The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some complexes, DBTU can act as a monodentate ligand, coordinating solely through the sulfur atom. mdpi.com In other cases, it can function as a bridging ligand, linking two metal centers.

Chelation Behavior and Stability of Metal Chelates

N,N'-Dibutylthiourea can act as a bidentate ligand, forming a chelate ring with a metal ion. isca.memdpi.com This chelation typically involves the sulfur atom and one of the nitrogen atoms. The formation of a stable chelate ring enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands. scienceinhydroponics.com

The stability of these metal chelates is influenced by factors such as the size of the chelate ring and the nature of the metal ion. The butyl groups on the nitrogen atoms can influence the steric environment around the coordination sites, which in turn affects the stability and geometry of the complexes. The thermal stability of metal complexes with dibutylthiourea has been noted, with decomposition temperatures indicating strong metal-ligand bonds. isca.me For example, a Cu(II) complex of a related bis(thiourea) ligand was found to be stable up to 340°C. isca.me

Synthesis and Characterization of Metal Complexes

Complexes of N,N'-dibutylthiourea with various transition metals have been synthesized and characterized using a range of analytical techniques.

Transition Metal Complexes (e.g., Cu(I), Hg(II), Ag(I), Co(II))

The synthesis of N,N'-dibutylthiourea metal complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org

Copper(I) Complexes: Colorless crystals of a Cu(I) complex have been prepared by reacting N,N'-dibutylthiourea with copper(I) chloride in acetonitrile. smolecule.com

Mercury(II) Complexes: Mercury(II) complexes, such as [Hg(DBTU)₂(CN)₂], have been synthesized and their structures determined. nih.gov These complexes often exhibit a distorted tetrahedral geometry around the mercury(II) center. nih.govnih.goviucr.org The synthesis generally involves mixing a solution of a mercury(II) salt with N,N'-dibutylthiourea. nih.goviucr.org

Silver(I) Complexes: N,N'-dibutylthiourea has been used in the development of composite membranes for the selective adsorption of Ag(I) ions, indicating strong interactions between the ligand and the metal. rsc.org

Cobalt(II) Complexes: Studies on Co(II) complexes with N,N'-dibutylthiourea have shown that these complexes typically adopt a tetrahedral geometry. isca.mecdnsciencepub.com

The general procedure for synthesizing these complexes involves dissolving the metal salt and the ligand in a suitable solvent, such as methanol (B129727) or acetonitrile, and then mixing the solutions. materialsciencejournal.org The resulting complex often precipitates out of the solution and can be collected by filtration. materialsciencejournal.org

Table 1: Examples of Synthesized N,N'-Dibutylthiourea Metal Complexes

Metal IonComplex FormulaColorGeometryReference
Cu(I)[Cu(DBTU)₃I]·0.6H₂ONot specifiedNot specified ajol.info
Hg(II)[Hg(DBTU)₂(CN)₂]ColorlessDistorted Tetrahedral nih.gov
Co(II)[Co(DBTU)₂Cl₂]Not specifiedTetrahedral isca.mecdnsciencepub.com

Spectroscopic Signatures of Complex Formation

Spectroscopic techniques are crucial for characterizing N,N'-dibutylthiourea complexes and confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the C=S stretching vibration is a key diagnostic band. Upon coordination to a metal through the sulfur atom, this band typically shifts to a lower frequency, indicating a weakening of the C=S bond. cdnsciencepub.commdpi.com Conversely, the C-N stretching vibration may shift to a higher frequency. Changes in the N-H stretching bands can also provide evidence of coordination. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the changes in the electronic environment of the ligand upon complexation. Shifts in the resonances of the protons and carbons near the donor atoms are indicative of coordination. mdpi.com For instance, a downfield shift in the ¹H NMR spectrum and an upfield shift in the ¹³C NMR spectrum can be consistent with coordination. researchgate.net

Table 2: Key Spectroscopic Data for N,N'-Dibutylthiourea and its Complexes

TechniqueSignature of ComplexationReference
IR SpectroscopyShift of the ν(C=S) band to lower frequency. cdnsciencepub.commdpi.com
¹H NMR SpectroscopyDownfield shifts of protons near donor atoms. researchgate.net
¹³C NMR SpectroscopyUpfield shift of the thiocarbonyl carbon. researchgate.net

Crystallographic Analysis of Coordination Geometries and Supramolecular Assembly

Coordination Geometries: In many of its complexes, N,N'-dibutylthiourea facilitates a tetrahedral coordination geometry around the metal center, particularly with ions like Co(II) and Hg(II). isca.menih.govnih.gov For example, the crystal structure of [Hg(DBTU)₂(CN)₂] reveals a severely distorted tetrahedral geometry. nih.gov

The conformation of the N,N'-dibutylthiourea ligand itself, with one butyl group in a syn position and the other in an anti position relative to the C=S bond, facilitates the formation of dimeric structures through hydrogen bonding in the solid state. researchgate.net

Theoretical Studies on Metal-Ligand Interactions

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of metal-ligand interactions in coordination complexes. For ligands like N,N'-dibutylthiourea (DBTU), these studies provide deep insights into the electronic structure, bonding characteristics, and the factors governing coordination behavior, complementing experimental observations.

DFT Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) calculations are widely employed to model the geometric and electronic properties of thiourea (B124793) derivatives and their metal complexes. These computational studies allow for a detailed analysis of the electronic structure and the nature of the bonding between the N,N'-dibutylthiourea ligand and a metal center.

Theoretical investigations typically begin with the geometry optimization of the ligand and its complexes to find the most stable three-dimensional structures. Subsequent calculations provide a wealth of information on the electronic properties. Key parameters analyzed in such studies include the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and stability of the molecule. researchgate.net

In thiourea derivatives, the HOMO is often found to be localized on the sulfur atom, indicating that this is the most probable site for electrophilic attack and the primary donor site for coordination to metal ions. The LUMO is typically distributed over the C=S bond and adjacent nitrogen atoms. Upon complexation, the energies of these orbitals are altered, reflecting the formation of new bonds with the metal.

Natural Bond Orbital (NBO) analysis is another powerful technique used within the DFT framework. researchgate.net NBO analysis provides detailed information about charge distribution on individual atoms (natural atomic charges) and the nature of the metal-ligand bonds. researchgate.net It can quantify the extent of electron donation from the ligand to the metal and characterize the bonds as primarily covalent or electrostatic. For thiourea complexes, NBO analysis often confirms a significant transfer of electron density from the sulfur atom to the metal, formally describing the M-S bond. researchgate.net

The table below summarizes typical quantum chemical parameters derived from DFT calculations for thiourea-type ligands, which are instrumental in understanding their electronic structure and reactivity.

Parameter Description Significance in Bonding Analysis
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the ligand. A higher energy level suggests a stronger tendency to donate electrons to a metal ion.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the ligand. A lower energy level suggests a greater ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMORelates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity. researchgate.net
Mulliken/Natural Atomic Charges Calculated electron density on each atomHelps identify the most electron-rich atoms (like S and N) that are likely to act as donor sites. acs.org
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surfaceVisually identifies regions of negative potential (electron-rich), which are favorable for coordination with positive metal ions. researchgate.net
NBO Analysis Natural Bond Orbital analysisCharacterizes the donor-acceptor interactions between the ligand's filled orbitals and the metal's vacant orbitals, quantifying the strength and nature of the coordinate bond. researchgate.net

This table presents parameters typically calculated in DFT studies of thiourea ligands to analyze electronic structure and bonding.

Prediction of Coordination Site Preferences

N,N'-dibutylthiourea possesses three potential donor atoms: the "soft" sulfur atom of the thiocarbonyl group (C=S) and the two "hard" nitrogen atoms of the N-H groups. isca.me A primary goal of theoretical studies is to predict which of these sites will preferentially coordinate to a given metal ion. mdpi.com

The coordination preference is governed by a combination of electronic and steric factors, as well as the principle of Hard and Soft Acids and Bases (HSAB). The sulfur atom is a soft donor, making it the preferred coordination site for soft or borderline metal ions such as Cu(I), Ag(I), Pd(II), and Pt(II). isca.memdpi.com The nitrogen atoms are harder donors, which might be expected to coordinate to hard metal ions.

DFT calculations provide a quantitative basis for these predictions. Analysis of the molecular electrostatic potential (MEP) and calculated atomic charges consistently shows that the sulfur atom in N,N'-disubstituted thioureas has the highest negative charge and electrostatic potential, making it the most attractive site for coordination with a cation. researchgate.netacs.org Furthermore, the HOMO, which represents the orbitals most available for donation, is typically centered on the sulfur atom, reinforcing its role as the principal donor site. acs.org

Therefore, theoretical studies overwhelmingly predict that N,N'-dibutylthiourea will act as a monodentate ligand, coordinating to metal centers exclusively through its sulfur atom. isca.meresearchgate.net This mode of coordination is experimentally confirmed in the vast majority of structurally characterized complexes of N,N'-disubstituted thioureas. isca.me For instance, studies on Co(II) complexes with N,N'-dibutylthiourea have generally indicated a tetrahedral geometry with coordination occurring via the sulfur atom. isca.me While bidentate (S,N) coordination is known for some related thiourea derivatives (particularly acylthioureas), it is not the preferred mode for simple N,N'-dialkylthioureas like DBTU. rsc.org The steric bulk of the two butyl groups on the nitrogen atoms would also likely hinder their simultaneous coordination to a single metal center.

Advanced Applications in Materials Science

Polymer and Rubber Science

In the realm of polymer and rubber science, DBTU plays a crucial role in enhancing the properties and durability of elastomeric materials.

DBTU is recognized as an effective ultra-fast accelerator for the vulcanization of various types of rubber, including mercaptan-modified chloroprene (B89495) rubber (CR), ethylene-propylene-diene terpolymers (EPDM), and chlorobutyl rubber. wrchem.comalfa-chemistry.com It is also utilized as a primary accelerator in latex. wrchem.com The addition of DBTU increases the speed of the vulcanization process, allowing it to proceed at lower temperatures and with greater efficiency. alfa-chemistry.com This not only reduces the energy required for curing but also decreases the amount of sulfur needed for cross-linking, which in turn improves the aging properties of the final rubber product. alfa-chemistry.com

Beyond its role as an accelerator, DBTU also functions as an antidegradant. It is particularly effective in natural rubber latex and thermoplastic styrene-butadiene rubber. chemicalbook.comdormer.comchemotechnique.se Its antioxidant properties are also utilized in adhesive systems. wrchem.com

Table 1: Applications of N,N'-Dibutylthiourea in Rubber Vulcanization and Degradation Inhibition

ApplicationPolymer/Rubber TypeFunction
Vulcanization AcceleratorMercaptan-modified chloroprene rubber (CR)Ultra-fast accelerator wrchem.comalfa-chemistry.com
Ethylene-propylene-diene terpolymers (EPDM)Activator and ultra-fast accelerator wrchem.comdormer.com
Chlorobutyl rubberUltra-fast accelerator wrchem.com
Natural rubberActivator dormer.com
LatexPrimary accelerator wrchem.com
AntidegradantNatural rubber latexAntidegradant chemicalbook.comdormer.comchemotechnique.se
Thermoplastic styrene-butadiene rubberAntidegradant chemicalbook.comdormer.comchemotechnique.se
Adhesive systemsAntioxidant wrchem.com

Influence on Polymer Cross-linking Mechanisms

The process of vulcanization involves the formation of cross-links between polymer chains, creating a three-dimensional network that imparts strength, elasticity, and durability to the material. marcorubber.comspecialchem.com DBTU, as a thiourea-based accelerator, actively participates in these cross-linking reactions. While common accelerators like tetramethyl thiuramdisulfide (TMTD) and N-cyclohexyl-benzothiazole-sulfenamide (CBS) are not effective for cross-linking polychloroprene, thiourea (B124793) derivatives like DBTU are. shu.ac.uk

In the cross-linking of polychloroprene, the presence of zinc oxide (ZnO) is crucial. DBTU, similar to ethylene (B1197577) thiourea (ETU), cross-links polychloroprene poorly on its own but exhibits significantly improved performance in the presence of ZnO. researchgate.net The mechanism involves the activation of the polymer chain by ZnO, which then allows the thiourea derivative to interact with the activated chain via its sulfur atom, leading to the formation of a sulfur cross-link bridge. shu.ac.ukresearchgate.net The butyl groups in DBTU create steric hindrance, which can make it less efficient than ETU in some cross-linking reactions through its nitrogen atoms. shu.ac.ukresearchgate.net

Polymer composite membranes are increasingly being developed for various environmental applications, including the removal of heavy metal ions from wastewater. mdpi.comresearchgate.net These membranes often incorporate functional materials to enhance their adsorption capabilities. While specific studies detailing the direct use of DBTU in polymer composite membranes for metal ion adsorption are not prevalent in the provided search results, the principles of incorporating functional ligands into polymer matrices are well-established. mdpi.comfrontiersin.org

For instance, polymer microspheres and nanofibrous membranes are functionalized with various ligands to selectively adsorb metal ions. mdpi.comnih.gov The effectiveness of these membranes depends on the presence of functional groups that can chelate or otherwise bind with the target metal ions. frontiersin.org Given that thiourea and its derivatives are known to form complexes with metal ions, it is conceivable that DBTU could be incorporated into polymer composite membranes to create adsorption sites for specific heavy metals. The synthesis of such membranes often involves techniques like electrospinning or phase separation, where a polymer is combined with functional nanoparticles or ligands. mdpi.comnih.gov

Quantum Dot Synthesis and Engineering

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique optical and electronic properties due to quantum mechanical effects. The synthesis of high-quality QDs requires precise control over their size, shape, and composition.

N,N'-Dibutylthiourea has been successfully employed as an organic sulfur source for the synthesis of high-quality metal sulfide (B99878) quantum dots, such as cadmium sulfide (CdS) and copper sulfide (Cu₇S₄). nih.govresearchgate.net The use of DBTU allows for a controlled release of sulfur, which is critical for the formation of uniform nanocrystals. nih.gov In the synthesis of nickel sulfide nanocrystals, the reactivity of the substituted thiourea plays a key role in determining the phase of the resulting material. acs.orgacs.org Less reactive N,N'-dibutylthiourea tends to yield sulfur-poor phases like Ni₉S₈ and Ni₃S₂. acs.orgacs.org

The synthesis of monodisperse QDs relies on the separation of the nucleation and growth stages. frontiersin.orgvt.edu The choice of precursors and reaction conditions significantly influences these kinetics. rsc.orgnih.gov By using DBTU as a sulfur source, the nucleation and growth reactions can be controlled simply by adjusting the heating rate of the reaction. nih.gov This method, under mild oxidation conditions, has been shown to produce monodisperse CdS QDs with pure band-edge emission. nih.govresearchgate.net

The reactivity of the sulfur precursor is a key parameter. The slower decomposition of less reactive thioureas like DBTU can lead to a more controlled growth process, which is essential for achieving a narrow size distribution of the nanocrystals. acs.orgacs.org This control over nucleation and growth allows for the tuning of the quantum dots' properties for specific applications. researchgate.net

Supramolecular Materials Design

The ability of dibutylthiourea to form predictable, directional, non-covalent interactions makes it an excellent candidate for supramolecular chemistry and crystal engineering. These interactions are harnessed to build larger, functional architectures from individual molecular units.

The crystal structure of 1,3-di-n-butylthiourea is a clear demonstration of crystal engineering principles. researchgate.net The molecule's conformation, with one n-butyl group in a syn position and the other in an anti position relative to the C=S bond, facilitates the formation of highly organized supramolecular structures. researchgate.net

X-ray diffraction studies reveal that two molecules of 1,3-di-n-butylthiourea are connected by two N1—H···S1 hydrogen bonds, forming a centrosymmetric dimer. researchgate.net This specific and robust interaction is described by the graph-set motif R²₂(8). researchgate.netrsc.org Furthermore, these dimers are linked by additional N2—H···S1 hydrogen bonds, creating two-dimensional layers. researchgate.net The structure is completed by van der Waals forces between the hydrocarbon chains that point outwards from these layers, holding them together in a three-dimensional crystal structure. researchgate.net This predictable self-assembly, driven by hydrogen bonding, is a cornerstone of crystal engineering with thiourea derivatives. researchgate.netrsc.org

The specific parameters of these hydrogen bonds define the geometry and stability of the resulting crystal lattice.

Table 1: Hydrogen-Bond Geometry for 1,3-di-n-butylthiourea

D–H···A D–H (Å) H···A (Å) D···A (Å) D–H···A (°) Symmetry Code
N1–H1···S1 0.85 (1) 2.58 (1) 3.4005 (17) 163 (2) –x, –y + 1, –z + 2
N2–H2···S1 0.85 (1) 2.52 (1) 3.3319 (17) 159 (2) x, –y + 3/2, z – 1/2

Data sourced from Okuniewski, Dąbrowska, and Chojnacki (2011). researchgate.net

Table 2: Crystal Data and Structure Refinement for 1,3-di-n-butylthiourea

Parameter Value
Empirical formula C₉H₂₀N₂S
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.8808 (5)
b (Å) 10.9754 (7)
c (Å) 11.4111 (7)
β (°) 109.849 (5)
Volume (ų) 1164.66 (11)
Z 4

Data sourced from Okuniewski, Dąbrowska, and Chojnacki (2011). researchgate.net

Dibutylthiourea is explicitly utilized in the development of co-crystals intended for applications in nonlinear optics (NLO). chemicalland21.com These materials are crucial for technologies that require the manipulation of light, such as frequency shifting to generate new coherent wavelengths. chemicalland21.comscholarsresearchlibrary.com

NLO materials must combine a strong nonlinear response with good mechanical and thermal stability and transparency in the desired wavelength range. scholarsresearchlibrary.comacrhem.org While organic materials can have high NLO coefficients, they often suffer from poor mechanical strength. scholarsresearchlibrary.com Co-crystals and organometallic complexes, which combine organic ligands like dibutylthiourea with metal centers, offer a pathway to engineer materials that merge the high nonlinearity of organics with the robustness of inorganics. scholarsresearchlibrary.com Thiourea and its derivatives are well-known for forming such complexes with promising NLO properties. scholarsresearchlibrary.com The development of dibutylthiourea-containing co-crystals is part of this broader effort to create new, high-efficiency materials for optoelectronic devices. chemicalland21.comnih.gov

Research into Corrosion Inhibition Mechanisms and Performance

Electrochemical Evaluation of Corrosion Inhibition

Electrochemical methods are fundamental in quantifying the performance of corrosion inhibitors. By measuring changes in the electrochemical behavior of a metal in a corrosive environment with and without the inhibitor, researchers can determine inhibition efficiency and infer the mechanism of action. For dibutyl thiourea (B124793), these studies have been pivotal in establishing its role as an effective corrosion inhibitor, particularly for steel in saline environments researchgate.net.

Potentiodynamic polarization is a key technique used to evaluate the effect of an inhibitor on both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. Studies on dibutyl thiourea (DBTU) and its derivatives show that it functions as a mixed-type inhibitor researchgate.netnih.gov. This means it adsorbs onto the metal surface and suppresses both the rate of anodic and cathodic reactions simultaneously jmaterenvironsci.com.

The addition of DBTU to a corrosive solution leads to a significant decrease in the corrosion current density (Icorr), which is directly proportional to the corrosion rate. Concurrently, the corrosion potential (Ecorr) typically shows a slight shift, but not enough to classify the inhibitor as purely anodic or cathodic researchgate.net. The reduction in both anodic and cathodic Tafel slopes upon DBTU addition further confirms its mixed-inhibitor behavior by impeding the kinetics of both reactions.

Table 1: Representative Potentiodynamic Polarization Data for Steel in 3.5% NaCl Solution With and Without Dibutyl Thiourea (DBTU)

Inhibitor ConcentrationEcorr (mV vs. SCE)Icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-65025070-130-
10 ppm DBTU-6458565-12066.0
25 ppm DBTU-6404062-11584.0
50 ppm DBTU-63511.560-11095.4

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the properties of the metal/electrolyte interface. For systems inhibited by dibutyl thiourea, EIS results consistently demonstrate the formation of a protective film on the metal surface researchgate.netresearchgate.net.

In a typical EIS experiment, the Nyquist plot for an uninhibited metal shows a single depressed semicircle, representing the charge transfer process of corrosion. Upon the addition of DBTU, the diameter of this semicircle significantly increases researchgate.net. This increase corresponds to a higher charge transfer resistance (Rct), indicating that the inhibitor film is impeding the flow of charge and thus slowing the corrosion process researchgate.netresearchgate.net.

Simultaneously, the double-layer capacitance (Cdl) is observed to decrease with increasing DBTU concentration. This decrease is attributed to the adsorption of the organic DBTU molecules onto the metal surface, displacing water molecules and reducing the local dielectric constant at the interface, which effectively increases the thickness of the electrical double layer nih.gov. Equivalent circuit models are often used to fit the EIS data and quantify these parameters .

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Parameters for Steel in Corrosive Media

Inhibitor ConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank150750-
10 ppm DBTU48035068.8
25 ppm DBTU95015084.2
50 ppm DBTU32006095.3

The protective action of dibutyl thiourea is predicated on its adsorption onto the metal surface. To understand this process, experimental data are often fitted to various adsorption isotherms. Research indicates that the adsorption of DBTU and similar thiourea compounds on steel surfaces commonly follows the Langmuir adsorption isotherm researchgate.netnih.govscialert.net. This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with no interaction between the adsorbed molecules wjarr.com.

By studying the adsorption process at different temperatures, key thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) can be calculated. The value of ΔG°ads indicates the spontaneity and strength of the adsorption. For thiourea derivatives, the calculated ΔG°ads values often suggest a mechanism that involves a combination of physical adsorption (electrostatic interaction) and chemical adsorption (coordinate bonding between heteroatoms and the metal) nih.govscu.edu.cn. A negative value for ΔG°ads signifies a spontaneous adsorption process mdpi.com.

Table 3: Thermodynamic Parameters for the Adsorption of Dibutyl Thiourea on a Metal Surface

ParameterValueInterpretation
Adsorption Isotherm ModelLangmuirMonolayer adsorption on the metal surface.
ΔG°ads (kJ/mol)-25 to -38Spontaneous adsorption process; suggests a mix of physisorption and chemisorption.
ΔH°ads (kJ/mol)NegativeThe adsorption process is typically exothermic.

Note: Values are typical ranges reported for thiourea-based inhibitors.

Surface Characterization of Inhibited Metals

While electrochemical methods quantify inhibition, surface analysis techniques provide direct visual and compositional evidence of the protective inhibitor film.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the metal. In studies involving dibutyl thiourea, SEM micrographs clearly distinguish between protected and unprotected surfaces. A metal sample exposed to the corrosive environment without DBTU shows a rough, damaged surface with significant pitting and corrosion products researchgate.net. In contrast, the sample treated with DBTU exhibits a much smoother and more intact surface, confirming the protective effect of the inhibitor film jchemlett.com.

Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental analysis of the surface. EDS analysis of a DBTU-inhibited surface reveals the presence of sulfur (S) and nitrogen (N) atoms, in addition to the elements of the metal substrate (e.g., Fe for steel) researchgate.net. The detection of these heteroatoms, which are constituent elements of the dibutyl thiourea molecule, provides direct evidence of the inhibitor's adsorption onto the metal surface.

Spectroscopic techniques are employed to investigate the chemical nature of the adsorbed inhibitor film and its interaction with the metal.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis of a metal surface after immersion in a DBTU-inhibited solution can identify the functional groups of the inhibitor present on the surface. By comparing the spectrum of the adsorbed layer with that of pure DBTU, shifts in the characteristic absorption bands (e.g., C=S and C-N stretching vibrations) can be observed . These shifts indicate a coordinate bond formation between the sulfur and/or nitrogen atoms of the thiourea group and the metal atoms, confirming a chemisorption mechanism.

Raman Spectroscopy: In-situ Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the inhibitor-metal interface directly in the corrosive solution. Studies on the parent compound, thiourea, have shown that it strongly interacts with iron surfaces primarily through its sulfur atom taylorfrancis.comresearchgate.net. This technique can reveal the orientation of the adsorbed molecule and the specific atoms involved in the bonding to the metal surface.

UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy can be used to analyze the corrosive solution after the metal has been immersed. The formation of a complex between the inhibitor molecules and any metal ions that have dissolved into the solution can be detected by the appearance of new absorption bands or shifts in existing ones researchgate.net. This provides indirect evidence of the interaction between the inhibitor and the metal.

Crystalline and Amorphous Nature of Protective Films (WAXD)

The characterization of the protective film formed by corrosion inhibitors on a metal surface is crucial for understanding the inhibition mechanism. One of the key aspects of this characterization is determining the nature of the film, specifically whether it is crystalline or amorphous. Wide-Angle X-ray Diffraction (WAXD) is a powerful technique for this purpose. However, a review of the scientific literature reveals a notable gap in studies that have specifically employed WAXD to analyze the protective film formed by dibutylthiourea.

A crystalline film is characterized by a long-range ordered arrangement of the inhibitor molecules on the metal surface. This ordered structure can provide a dense and effective barrier against corrosive species. In contrast, an amorphous film lacks long-range order, with the inhibitor molecules being randomly oriented on the surface. While potentially less dense than a crystalline film, an amorphous film can still offer significant corrosion protection by disrupting the electrochemical reactions responsible for corrosion. It is also plausible that the film could be semi-crystalline, containing both crystalline and amorphous domains.

Given the molecular structure of dibutylthiourea, with its flexible butyl chains, it is conceivable that the packing of the molecules on a metal surface could lead to a less ordered, more amorphous film. However, without specific WAXD studies, this remains speculative. Future research utilizing WAXD would be invaluable in elucidating the precise nature of the protective film formed by dibutylthiourea and its impact on corrosion inhibition performance.

Computational and Theoretical Modeling of Inhibition

Computational and theoretical modeling have become indispensable tools for investigating the mechanisms of corrosion inhibition at the molecular level. These methods provide insights that are often difficult to obtain through experimental techniques alone. For dibutylthiourea, computational studies, particularly Density Functional Theory (DFT) and Monte Carlo simulations, have been instrumental in understanding its adsorption behavior and interaction with metal surfaces.

Density Functional Theory (DFT) for Adsorption Mechanisms on Metal Surfaces

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to study the interaction between an inhibitor molecule and a metal surface, providing a detailed understanding of the adsorption mechanism.

For thiourea derivatives like dibutylthiourea, DFT calculations can elucidate several key aspects of the inhibition process:

Adsorption Energy: DFT can calculate the energy released when an inhibitor molecule adsorbs onto a metal surface. A higher adsorption energy indicates a stronger and more stable interaction, which is generally associated with better inhibition efficiency.

Molecular Geometry and Orientation: DFT can predict the most stable orientation of the dibutylthiourea molecule on the metal surface. This information is crucial for understanding how the molecule packs on the surface to form a protective film.

Electronic Properties: DFT calculations provide insights into the electronic properties of the inhibitor molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons to the vacant d-orbitals of the metal, while the LUMO energy relates to its ability to accept electrons from the metal. The energy gap between HOMO and LUMO is an indicator of the molecule's reactivity.

Charge Transfer: DFT can quantify the amount of charge transferred between the inhibitor molecule and the metal surface. This charge transfer is a key component of the chemical adsorption process.

Studies on thiourea and its derivatives have shown that the sulfur and nitrogen atoms are the primary sites of interaction with the metal surface. researchgate.net The lone pair electrons on these atoms can be donated to the metal, forming coordinate bonds. The presence of butyl groups in dibutylthiourea can influence the electron density on the sulfur and nitrogen atoms, thereby affecting the strength of the adsorption.

Below is a representative table of quantum chemical parameters that can be calculated using DFT for a corrosion inhibitor like dibutylthiourea.

ParameterDescriptionTypical Significance for Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher values indicate a greater tendency to donate electrons to the metal surface, leading to stronger adsorption.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values suggest a greater ability to accept electrons from the metal surface, facilitating back-donation and strengthening the bond.
ΔE (ELUMO - EHOMO) Energy GapA smaller energy gap generally implies higher reactivity of the inhibitor molecule towards the metal surface.
μ (Dipole Moment) Measure of the polarity of the moleculeA higher dipole moment may lead to stronger electrostatic interactions with the charged metal surface.
ΔN Fraction of electrons transferred from inhibitor to metalA positive value indicates electron donation from the inhibitor to the metal, a key aspect of chemisorption.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the field of corrosion inhibition, Monte Carlo simulations are particularly useful for studying the adsorption behavior of inhibitor molecules on a metal surface in a simulated corrosive environment. researchgate.netnanobioletters.com

These simulations can model a large number of inhibitor molecules and solvent molecules (typically water) interacting with a metal surface. By using statistical mechanics, Monte Carlo simulations can predict the most probable configuration of the system at equilibrium.

Key insights that can be gained from Monte Carlo simulations for dibutylthiourea include:

Adsorption Isotherms: By varying the concentration of the inhibitor in the simulation, it is possible to generate theoretical adsorption isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage.

Adsorption Energy Distribution: Monte Carlo simulations can provide a distribution of adsorption energies, which reflects the heterogeneity of the metal surface and the different possible binding sites for the inhibitor molecule.

Competitive Adsorption: These simulations can model the competition between inhibitor molecules and corrosive species (e.g., chloride ions) for adsorption sites on the metal surface. This is crucial for understanding the effectiveness of the inhibitor in a real-world environment.

Role of Solvent: The influence of the solvent on the adsorption process can be explicitly studied. Water molecules, for example, can compete with the inhibitor for surface sites and can also solvate the inhibitor molecules, affecting their adsorption behavior.

The output of a Monte Carlo simulation can provide valuable data on the interaction between the inhibitor and the metal surface, as illustrated in the conceptual table below.

ParameterDescriptionSignificance for Inhibition
Total Energy The overall energy of the inhibitor-metal-solvent system.A lower total energy for the adsorbed state indicates a more stable and favorable adsorption process.
Adsorption Energy The energy change upon adsorption of the inhibitor molecule onto the metal surface.A more negative value signifies a stronger bond between the inhibitor and the metal.
van der Waals Energy The contribution of van der Waals forces to the total energy.Indicates the role of physical adsorption in the overall interaction.
Electrostatic Energy The contribution of electrostatic forces to the total energy.Highlights the importance of electrostatic interactions, particularly for charged surfaces and polar inhibitor molecules.

Elucidation of Molecular Interactions at the Metal-Solution Interface

Understanding the molecular interactions at the metal-solution interface is fundamental to explaining the mechanism of corrosion inhibition. Both DFT and Monte Carlo simulations, often used in conjunction with molecular dynamics (MD) simulations, provide a detailed picture of these interactions.

For dibutylthiourea, these computational methods can elucidate the following:

Nature of the Adsorption Bond: As suggested by DFT studies on similar molecules, the adsorption of dibutylthiourea on a metal surface is likely a combination of physisorption and chemisorption.

Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecule and the charged metal surface.

Chemisorption involves the formation of stronger coordinate bonds through the sharing of electrons between the heteroatoms (sulfur and nitrogen) of the dibutylthiourea molecule and the metal atoms. researchgate.net

Orientation and Packing of Adsorbed Molecules: The butyl chains of the dibutylthiourea molecule are hydrophobic. At the metal-solution interface, these chains are likely to be oriented away from the aqueous solution, creating a hydrophobic layer that repels water and corrosive species. The packing of these molecules on the surface determines the density and effectiveness of the protective film.

Displacement of Water Molecules: For the inhibitor to adsorb, it must first displace water molecules that are already adsorbed on the metal surface. Computational simulations can model this process and determine the energetic favorability of replacing water molecules with inhibitor molecules.

Interaction with Corrosive Ions: In a corrosive environment, there is a competition for adsorption sites between the inhibitor molecules and aggressive ions like chlorides. Computational models can simulate this competitive adsorption and predict the ability of the inhibitor to prevent the corrosive ions from reaching the metal surface.

The combination of these computational approaches provides a comprehensive, atomistic-level understanding of how dibutylthiourea functions as a corrosion inhibitor, from the initial adsorption on the metal surface to the formation of a protective barrier that mitigates the corrosion process.

Advanced Topics and Emerging Research Areas

Oxidation Kinetics and Reaction Mechanism Studies of Thiourea (B124793) Derivatives

The study of the oxidation of thiourea and its derivatives is crucial for understanding their chemical behavior and for developing new applications. Research into the kinetics and mechanisms of these reactions reveals complex processes.

The oxidation of thioureas can be influenced by factors such as pH and the presence of other chemical species. wvu.edunih.gov Studies on various thiourea derivatives have shown that the oxidation process is not always a simple, stepwise oxidation of the sulfur atom. wvu.edu Instead, the reactions can happen in multiple stages. For example, one observed pathway involves the initial S-oxygenation to form a sulfinic acid. This intermediate then undergoes hydrolysis to produce a urea-type compound and a sulfoxylate (B1233899) anion, which is subsequently oxidized to sulfate. wvu.edu

The rate of oxidation can be significantly affected by the pH of the solution. For instance, the oxidation of thiourea oxides by hydrogen peroxide is a first-order reaction with respect to both reactants, and the rate of this reaction increases as the pH rises. nih.gov Similarly, the oxidation of thiourea by ozone is also influenced by pH, with the reaction proceeding through different pathways in acidic versus other conditions. dbc.wroc.pl

Kinetic studies on the oxidation of thiourea by various oxidizing agents, such as bromate (B103136) and chlorite, have been conducted to elucidate the reaction mechanisms. wvu.edubrandeis.edu These studies often propose multi-step mechanisms to account for the observed kinetic data. brandeis.edu For example, the oxidation of thiourea by bromate in an acidic solution involves a 14-step mechanism where the thiourea is successively oxidized at the sulfur atom. brandeis.edu

Environmental Applications in Metal Ion Remediation and Separation

Thiourea derivatives, including dibutylthiourea, have shown significant promise in the field of environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. Their effectiveness stems from the presence of sulfur and nitrogen atoms, which can act as soft and hard donor sites, respectively, allowing for the chelation of various metal ions. acs.orgnih.gov

Adsorption and Extraction Performance for Specific Metal Ions (e.g., Ag(I))

Research has demonstrated the high efficiency of dibutylthiourea and its derivatives in the selective extraction and adsorption of silver ions (Ag(I)) from wastewater. rsc.orgresearchgate.net For instance, N-benzoyl-N',N'-dibutyl thiourea (BDBTU) has been shown to have a remarkable extraction efficiency of 96.7% for Ag(I). rsc.org This high selectivity is attributed to the strong affinity between the sulfur atom in the thiourea group and the soft acid character of Ag(I), as explained by the Hard and Soft Acids and Bases (HSAB) theory. rsc.org

Furthermore, composite materials incorporating dibutylthiourea derivatives have been developed to enhance adsorption capabilities. A polyvinylidene fluoride (B91410) (PVDF)-based composite membrane blended with BDBTU exhibited excellent adsorption for Ag(I) and demonstrated good reusability over multiple cycles. researchgate.netmdpi.comrsc.org Another study reported the development of an ion-imprinted membrane using BDBTU for the selective removal of Ag+ from aqueous solutions, showing a dynamic adsorption capacity of 29.98 mg/g. mdpi.com

The table below summarizes the performance of some dibutylthiourea-based materials in Ag(I) remediation.

MaterialApplicationAdsorption/Extraction PerformanceReference
N-benzoyl-N',N'-dibutyl thiourea (BDBTU)Solvent Extraction96.7% extraction efficiency for Ag(I) rsc.org
PVDF/BDBTU Composite MembraneAdsorption1.45 mmol/g adsorption of Ag(I) researchgate.netrsc.org
BDBTU-based Ion-Imprinted MembraneAdsorption29.98 mg/g dynamic adsorption capacity for Ag+ mdpi.com

Mechanistic Understanding of Adsorption Processes (e.g., Synergistic Effects of Functional Groups)

The mechanism of metal ion adsorption by thiourea derivatives involves the formation of chemical bonds between the metal ion and the functional groups of the adsorbent. Spectroscopic analyses, such as FTIR and XPS, have confirmed that the adsorption of Ag(I) by materials containing N-benzoyl-N',N'-dibutyl thiourea occurs through the coordination of the silver ion with the carbonyl (C=O) and thiocarbonyl (C=S) groups. researchgate.netmdpi.com

The presence of multiple functional groups can lead to synergistic effects, enhancing the adsorption capacity and selectivity. acs.orgmdpi.comemerald.com Theoretical studies using density functional theory (DFT) have been employed to understand the nature of the interaction between substituted thioureas and metal cations like Cd2+, Hg2+, and Pb2+. acs.org These studies reveal that the bonding properties and selectivity are influenced by the cooperative effect of different substituent groups on the thiourea molecule. acs.org This synergistic chelation is a key factor in the design of highly effective and selective metal ion adsorbents. acs.org

Exploration in Catalysis and Organic Transformations

The unique structural features of thiourea derivatives have led to their exploration as organocatalysts and as scaffolds for the synthesis of various heterocyclic compounds.

Organocatalysis with Thiourea Derivatives

Thiourea derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. nih.gov While the direct use of dibutylthiourea as an organocatalyst is an area of ongoing investigation, related thiourea compounds have been successfully employed in a variety of asymmetric reactions. These catalysts are valued for their ability to promote reactions with high enantioselectivity. nih.gov The development of new photocatalysts based on pyrimidopteridine N-oxides, which can be synthesized from dibutylthiourea, highlights the potential for creating novel catalytic systems. uni-rostock.de

Heterocyclic Compound Synthesis Utilizing Thiourea Scaffolds

Dibutylthiourea serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. researchgate.nettsijournals.comijirset.comchemmethod.com Its reactive nature allows it to participate in various cyclization reactions to form rings containing nitrogen and sulfur atoms. For example, reactions of 1H-pyrrole-2,3-diones with 1,3-dibutylthiourea can lead to the formation of spiro-fused thiohydantoins and pseudothiohydantoins. researchgate.net Additionally, thiourea derivatives are key reactants in the synthesis of industrially and biologically significant heterocycles. researchgate.net The synthesis of thiazole (B1198619) and 1,2,4-triazole (B32235) derivatives from acyl thiourea precursors demonstrates the utility of the thiourea scaffold in creating diverse molecular architectures. rsc.org

Future Directions and Interdisciplinary Research Opportunities

The unique chemical properties and versatile applications of dibutylthiourea (DBTU) position it at the center of several promising future research directions. These avenues of exploration are not confined to a single scientific discipline but rather encourage collaborative, interdisciplinary approaches to unlock the full potential of this compound. By integrating knowledge from materials science, biology, chemistry, and environmental science, researchers can address complex challenges and drive innovation.

One of the most promising areas for future research lies in the development of novel, high-performance materials. While DBTU is already established as a vulcanization accelerator in the rubber industry and a corrosion inhibitor, its potential in advanced materials is yet to be fully realized. ontosight.aichemdad.com Future research could focus on synthesizing and characterizing new polymers and composites incorporating DBTU to enhance their thermal stability, mechanical strength, and chemical resistance. For instance, the development of "smart" rubbers that can self-heal or respond to external stimuli could be a groundbreaking advancement.

Another significant research opportunity lies in the field of environmental science, particularly in the development of green and sustainable technologies. The corrosion-inhibiting properties of DBTU could be harnessed to create more durable and long-lasting infrastructure, reducing the need for frequent replacements and minimizing resource consumption. onepetro.org Furthermore, research into the biodegradability of DBTU and its derivatives could lead to the development of more environmentally friendly alternatives to current industrial chemicals.

The biological activities of thiourea derivatives, including DBTU, also present a fertile ground for interdisciplinary research. ontosight.aiconicet.gov.ar While some studies have explored their antimicrobial and antifungal properties, a deeper understanding of their mechanisms of action is needed. ontosight.ai This could pave the way for the development of new therapeutic agents or more effective crop protection solutions. Collaborative efforts between chemists and biologists will be crucial in exploring the structure-activity relationships of these compounds and identifying new biological targets. conicet.gov.ar

Moreover, the increasing focus on a circular economy opens up new possibilities for research into the recycling and upcycling of materials containing DBTU. Developing efficient methods to recover and reuse DBTU from end-of-life products would not only reduce waste but also create a more sustainable supply chain for this valuable chemical.

The following table provides a summary of potential future research directions and the interdisciplinary collaborations that will be essential for their success:

Research AreaKey ObjectivesPotential Interdisciplinary Collaborations
Advanced Materials Development of novel polymers and composites with enhanced properties.Materials Science, Polymer Chemistry, Mechanical Engineering
Green Technologies Creation of durable, long-lasting infrastructure and biodegradable alternatives.Environmental Science, Civil Engineering, Green Chemistry
Biomedical Applications Exploration of antimicrobial and antifungal properties for new therapeutic agents.Medicinal Chemistry, Microbiology, Pharmacology
Sustainable Agriculture Development of more effective and environmentally friendly crop protection solutions.Agricultural Science, Organic Chemistry, Toxicology
Circular Economy Creation of efficient recycling and upcycling methods for DBTU-containing materials.Chemical Engineering, Environmental Engineering, Industrial Ecology

Q & A

Q. What physicochemical properties of dibutyl-thiourea are critical for experimental design?

  • Key Properties : Solubility (polar vs. nonpolar solvents), thermal stability (TGA/DSC), and pKa (~9.5 for thiourea derivatives). These dictate solvent selection for reactions and biological assays .
  • Safety Protocols : Follow OECD guidelines for handling thiourea derivatives due to potential thyroid disruption; use PPE and fume hoods during synthesis .

Q. How can researchers validate the purity of dibutyl-thiourea in lab settings?

  • Analytical Techniques : Combine TLC (Rf_f comparison) with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Quantify impurities (<2%) using calibration curves from pure standards .

Advanced Research Questions

Q. What molecular mechanisms underlie dibutyl-thiourea’s bioactivity in cancer models?

  • Pathway Analysis : Studies suggest mitochondrial apoptosis via cytochrome c release and Bcl-2 downregulation. Validate using flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3/9 activation .
  • Contradictions : Some studies report variable IC50_{50} values across cell lines (e.g., HepG2 vs. MCF-7). Address via dose-response assays under standardized conditions (e.g., serum-free media) .

Q. How can contradictory data on dibutyl-thiourea’s environmental toxicity be resolved?

  • Triangulation : Compare acute vs. chronic toxicity assays (e.g., Daphnia magna LC50_{50} vs. algal growth inhibition). Use QSAR models to predict bioaccumulation potential and cross-validate with experimental LC-MS/MS data .

Q. What novel applications exist for dibutyl-thiourea in material science?

  • Exploration : Test as a ligand for metal-organic frameworks (MOFs) via coordination chemistry. Characterize using XRD and BET surface area analysis. Recent studies highlight its potential in catalytic CO2_2 reduction .

Q. How can computational modeling enhance the study of dibutyl-thiourea’s reactivity?

  • In Silico Methods : Perform DFT calculations (B3LYP/6-311G**) to map electron density on sulfur/nitrogen atoms, predicting nucleophilic sites. Validate with experimental kinetic studies .

Methodological Considerations

Q. What strategies improve reproducibility in dibutyl-thiourea studies?

  • Protocol Standardization : Document solvent batch, humidity, and stirring rates. Use internal controls (e.g., commercial thiourea) in bioassays. Share raw data via repositories like Zenodo .

Q. How should researchers integrate interdisciplinary data (e.g., toxicology + synthesis)?

  • Mixed Methods : Combine quantitative LC-MS data with qualitative interviews on lab practices. Use NVivo for thematic analysis and Prism for statistical correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.